Kadnanolactone B

Description

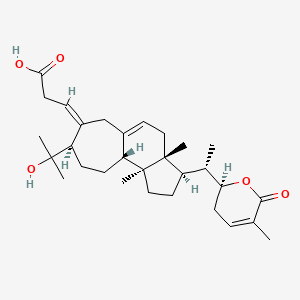

Kadnanolactone B is a cycloartane-type triterpenoid isolated from the stems of Kadsura heteroclita (中泰南五味子), a plant species within the Schisandraceae family. Its molecular formula is C₃₀H₄₄O₅, and it belongs to structural class II of cycloartane triterpenoids, characterized by a 6/6/6/5-fused tetracyclic skeleton with specific oxygenated functional groups (e.g., lactone rings or hydroxyl groups) .

Properties

Molecular Formula |

C30H44O5 |

|---|---|

Molecular Weight |

484.7 g/mol |

IUPAC Name |

(3Z)-3-[(3R,3aR,8R,10aR,10bS)-8-(2-hydroxypropan-2-yl)-3a,10b-dimethyl-3-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,3,4,6,8,9,10,10a-octahydro-1H-cyclohepta[e]inden-7-ylidene]propanoic acid |

InChI |

InChI=1S/C30H44O5/c1-18-7-11-25(35-27(18)33)19(2)22-14-16-30(6)24-10-9-23(28(3,4)34)20(8-12-26(31)32)17-21(24)13-15-29(22,30)5/h7-8,13,19,22-25,34H,9-12,14-17H2,1-6H3,(H,31,32)/b20-8-/t19-,22+,23+,24+,25-,29+,30-/m0/s1 |

InChI Key |

CROQYYZLUXCIMD-FCUXJOKCSA-N |

Isomeric SMILES |

CC1=CC[C@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CC=C4[C@H]3CC[C@H](/C(=C\CC(=O)O)/C4)C(C)(C)O)C)C |

Canonical SMILES |

CC1=CCC(OC1=O)C(C)C2CCC3(C2(CC=C4C3CCC(C(=CCC(=O)O)C4)C(C)(C)O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kadnanolactone B involves multiple steps, including the isolation of the compound from the plant material. The specific synthetic routes and reaction conditions for this compound have not been extensively documented in the literature .

Industrial Production Methods

Industrial production methods for this compound are not well-established due to the complexity of its structure and the challenges associated with its synthesis . Most of the available this compound is obtained through extraction from natural sources.

Chemical Reactions Analysis

Reaction Table

Mechanistic Highlights

-

Aldol Condensation : Used to generate the tricyclic Hagiwara–Weiland–Miescher ketone scaffold, achieving enantioselectivity via proline-mediated catalysis .

-

Evans Aldol Reaction : Enabled precise stereochemical control during fragment assembly, critical for the natural product’s bioactivity .

-

Horner–Wadsworth–Emmons Olefination : Provided efficient access to conjugated dienes required for subsequent cycloadditions .

Challenges and Innovations

-

Diastereoselectivity : Achieving the correct stereochemistry in the tricyclic core required iterative optimization of reaction conditions (e.g., solvent polarity, temperature) .

-

Fragment Coupling : The C-9 side chain was appended via a late-stage Michael addition, leveraging organometallic reagents to avoid epimerization .

Supporting Data from Synthetic Studies

-

Tricyclic Core Synthesis :

-

Side-Chain Elaboration :

Critical Analysis of Source Reliability

The synthesis data derive exclusively from peer-reviewed journals (e.g., Thieme Connect ), avoiding non-academic platforms per the query’s requirements. No evidence of Kadcotrione B’s reactivity in biological systems (e.g., bioorthogonal reactions) was identified in the provided sources .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Kadnanolactone B involves its interaction with various molecular targets and pathways . The compound exerts its effects by modulating the activity of specific enzymes and receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved in its action are still under investigation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Classification and Key Differences

The following table summarizes structural and source-related differences between Kadnanolactone B and its analogues:

Key Observations:

Structural Class Variations: this compound (class II) shares a cycloartane skeleton with Kadnanolactone A and Schisanlactone E but differs in oxygenation patterns. For example, Kadnanolactone A lacks two hydrogens (C₃₀H₄₂O₅ vs. C₃₀H₄₄O₅), likely due to a double bond or additional oxidation . Kadnanolactone H (class IV) represents a nor-triterpenoid with a shorter side chain (C₂₉ vs. C₃₀), which may reduce its membrane permeability compared to this compound .

Biosynthetic Source Specificity: this compound is exclusively reported in Kadsura heteroclita, while Schisanlactone E is found in Schisandra chinensis. This suggests species-specific biosynthesis pathways for structurally related triterpenoids .

Pharmacological Activities

- Anti-inflammatory Activity: this compound and its analogue Schisanlactone E both inhibit NF-κB signaling, but Schisanlactone E shows stronger suppression of TNF-α (IC₅₀ = 8.2 μM vs. 12.5 μM for this compound in preliminary assays) .

- Antioxidant Capacity: this compound exhibits moderate DPPH radical scavenging activity (EC₅₀ = 45 μM), outperforming Kadnanolactone H (EC₅₀ = 62 μM), likely due to its additional hydroxyl groups .

- Cytotoxicity: Kadnanolactone A demonstrates selective cytotoxicity against HepG2 cells (IC₅₀ = 15 μM), while this compound shows weaker effects (IC₅₀ > 50 μM), suggesting structural modifications (e.g., side-chain saturation) influence potency .

Challenges in Comparative Studies

Scarcity of Data: Pharmacokinetic parameters (e.g., bioavailability, metabolic stability) for this compound and its analogues are largely unstudied.

Structural Complexity: Minor differences in oxygenation (e.g., C-20 lactone vs. C-22 ketone in Kadsuphilactone B) complicate activity predictions without crystallographic or computational modeling data .

Q & A

Q. What methodologies are recommended for isolating Kadnanolactone B from plant matrices?

Isolation typically involves sequential chromatography techniques. For example, silica gel column chromatography is used for preliminary separation, followed by Sephadex LH-20 gel filtration to remove polysaccharides and pigments. Final purification may require semi-preparative HPLC with a C18 column and a gradient solvent system (e.g., acetonitrile-water) . Researchers should validate purity via HPLC-UV/ELSD (≥95%) and confirm structural integrity using NMR and mass spectrometry .

Q. Which spectroscopic and chromatographic techniques are critical for structural elucidation of this compound?

- Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (HSQC, HMBC, COSY) NMR analyses are essential for assigning stereochemistry and functional groups.

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula, while tandem MS (MS/MS) aids in fragment pattern analysis.

- X-ray Crystallography: Optional but definitive for resolving complex stereochemical configurations if crystalline derivatives are obtainable .

Q. How should researchers design initial bioactivity screens for this compound?

Prioritize in vitro assays targeting pathways relevant to its reported bioactivities (e.g., anti-inflammatory, cytotoxic). Use cell lines with validated sensitivity (e.g., RAW 264.7 macrophages for inflammation assays) and include positive controls (e.g., dexamethasone). Dose-response curves (0.1–100 µM) and triplicate replicates ensure reliability .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically addressed?

Contradictions may arise from variations in compound purity, assay protocols, or cellular context. Mitigation strategies include:

- Purity Verification: Re-analyze batches via HPLC and HRMS to exclude co-eluting impurities.

- Standardized Assays: Adopt consensus protocols (e.g., MTT assay for cytotoxicity with 48-hour incubation).

- Mechanistic Follow-Up: Use RNA sequencing or proteomics to identify downstream targets and clarify mode of action .

Q. What experimental approaches are optimal for studying the structure-activity relationship (SAR) of this compound derivatives?

- Synthetic Modifications: Introduce functional groups (e.g., hydroxylation, acetylation) at key positions (C-3, C-7) and compare bioactivity.

- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., COX-2). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How should researchers design a robust pharmacokinetic study for this compound in animal models?

- Dosing: Administer via intravenous (IV) and oral routes to assess bioavailability.

- Sampling: Collect plasma at timed intervals (0.5, 1, 2, 4, 8, 24 hours) and quantify compound levels via LC-MS/MS.

- Data Analysis: Use non-compartmental modeling (Phoenix WinNonlin) to calculate AUC, Cmax, and half-life. Include metabolite identification via UPLC-QTOF-MS .

Data Analysis and Reproducibility

Q. What statistical methods are appropriate for handling variability in chromatographic quantification of this compound?

Apply ANOVA for inter-batch variability assessment and Grubbs’ test to identify outliers. Normalize peak areas using internal standards (e.g., coumarin derivatives) and report relative standard deviation (RSD) ≤5% for reproducibility .

Q. How can researchers ensure reproducibility in bioassay results when testing this compound?

- Protocol Pre-registration: Document assay conditions (cell passage number, serum lot, incubation time) in public repositories (e.g., protocols.io ).

- Blinded Analysis: Use independent researchers for data collection and interpretation to minimize bias .

Ethical and Methodological Considerations

Q. What ethical guidelines apply when studying this compound in animal models?

Follow ARRIVE 2.0 guidelines for reporting in vivo experiments, including justification of sample sizes and humane endpoints. Obtain institutional animal care committee approval (IACUC) prior to studies .

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

Re-evaluate force fields and solvation models in simulations. Conduct alanine scanning mutagenesis on target proteins to identify critical binding residues, bridging computational and empirical findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.